2-amino-1-(5-bromo-4-methoxypyridin-2-yl)ethan-1-one hydrochloride
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Overview
Description
2-amino-1-(5-bromo-4-methoxypyridin-2-yl)ethan-1-one hydrochloride is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a pyridine ring, along with an ethanone moiety. This compound is often used as a building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(5-bromo-4-methoxypyridin-2-yl)ethan-1-one hydrochloride typically involves the reaction of 5-bromo-4-methoxypyridine with an appropriate amino and ethanone precursor under controlled conditions. One common method involves the use of 5-bromo-4-methoxypyridine and 2-aminoethanone in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(5-bromo-4-methoxypyridin-2-yl)ethan-1-one hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an appropriate solvent.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
2-amino-1-(5-bromo-4-methoxypyridin-2-yl)ethan-1-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-1-(5-bromo-4-methoxypyridin-2-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The amino and ethanone groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The bromine and methoxy groups can also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-bromopyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
5-bromo-2-methoxypyridine: Lacks the amino and ethanone groups but shares the bromine and methoxy substituents.
2-amino-1-(4-methoxypyridin-2-yl)ethan-1-one: Similar but without the bromine atom.
Uniqueness
2-amino-1-(5-bromo-4-methoxypyridin-2-yl)ethan-1-one hydrochloride is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound for targeted synthesis and research applications .
Properties
CAS No. |
2648947-31-1 |
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Molecular Formula |
C8H10BrClN2O2 |
Molecular Weight |
281.5 |
Purity |
95 |
Origin of Product |
United States |
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